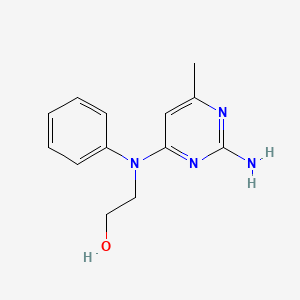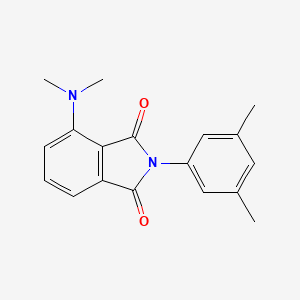
1H-Isoindole-1,3(2H)-dione, 4-(dimethylamino)-2-(3,5-dimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione is a synthetic organic compound that belongs to the class of isoindoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione typically involves the reaction of 3,5-dimethylbenzaldehyde with dimethylamine and phthalic anhydride under acidic or basic conditions. The reaction may proceed through a multi-step process involving the formation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)-2-phenylisoindoline-1,3-dione: Lacks the 3,5-dimethyl substituents on the phenyl ring.
4-(Dimethylamino)-2-(3,5-dichlorophenyl)isoindoline-1,3-dione: Contains chlorine substituents instead of methyl groups.
4-(Dimethylamino)-2-(3,5-dimethoxyphenyl)isoindoline-1,3-dione: Features methoxy groups instead of methyl groups.
Uniqueness
The presence of the 3,5-dimethyl substituents on the phenyl ring of 4-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione may confer unique chemical properties and biological activities compared to its analogs. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
特性
CAS番号 |
651733-73-2 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC名 |
4-(dimethylamino)-2-(3,5-dimethylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H18N2O2/c1-11-8-12(2)10-13(9-11)20-17(21)14-6-5-7-15(19(3)4)16(14)18(20)22/h5-10H,1-4H3 |
InChIキー |
YUAUUMVDPMBEIY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


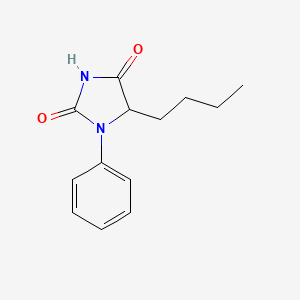
![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)


![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)


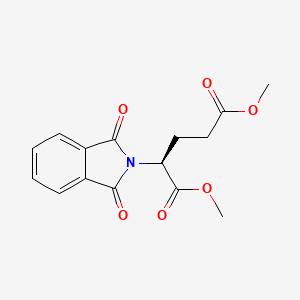
![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol](/img/structure/B12908260.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908266.png)

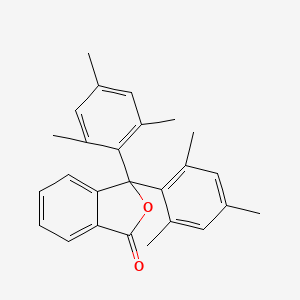
![2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol](/img/structure/B12908285.png)
